molecular formula C11H10F2O3 B1428944 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid CAS No. 1343436-42-9

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Cat. No.: B1428944
CAS No.: 1343436-42-9
M. Wt: 228.19 g/mol
InChI Key: PFVZZPBKPNWGMO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a benzoic acid core

Scientific Research Applications

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid typically involves multiple steps:

    Alkylation: 3-hydroxy-4-halogenated benzaldehyde is subjected to alkylation to obtain an intermediate compound.

    Hydroxylation: The intermediate compound undergoes hydroxylation to form another intermediate.

    Alkylation: This intermediate is further alkylated to produce the final intermediate.

    Oxidation: The final intermediate is oxidized to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzoic acids with different functional groups replacing the fluorine atoms.

Comparison with Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 4-(Cyclopropylmethoxy)-2-nitroaniline
  • 3-Chloro-4-(trifluoromethoxy)benzoyl chloride

Comparison: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown significant potential in inhibiting EMT and reducing fibrosis, making it a valuable compound in medicinal research .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVZZPBKPNWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (5.62 mL) in DMF (30 mL) was added sodium hydride (60% oil, 2.84 g), and the mixture was stirred at room temperature for 15 min. To the reaction mixture was added 3,4,5-trifluorobenzoic acid (5.00 g), and the mixture was stirred at room temperature for 30 min. The reaction mixture was neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. To a solution of the obtained residue in DMF (20 mL) were added potassium carbonate (3.92 g) and methyl iodide (1.77 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate). To a solution of the obtained oil in a mixed solvent of THF (20 mL) and methanol (20 mL) was added 2 M aqueous sodium hydroxide solution (28.8 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained solid was washed with hexane to give the title compound (5.32 g).
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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